tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate
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Description
“tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate” is a chemical compound that belongs to the class of piperidine carboxylates. It has a molecular formula of C12H23NO2S and a molecular weight of 245.38 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 245.382 Da, and the monoisotopic mass is 245.144943 Da .Scientific Research Applications
Chemical Synthesis
Tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate and its derivatives are primarily used as intermediates in the synthesis of biologically active compounds and drugs. The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, for example, is an important intermediate in the synthesis of crizotinib, a drug used in cancer treatment. The synthesis involves a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate and yields a product confirmed by MS and 1 HNMR spectrum analysis (Kong et al., 2016).
Molecular Structure Analysis
In some studies, the focus is on the detailed molecular structure of tert-butyl piperidine-1-carboxylate derivatives. For instance, the compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized as a cyclic amino acid ester and characterized using 1H NMR spectroscopy and high-resolution mass spectrometry. Its structure was further determined through single crystal X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).
Stereoselective Synthesis
Piperidine derivatives, including those of this compound, are significant in the stereoselective synthesis of various chemical compounds. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with different reactants led to the formation of corresponding tert-butyl piperidine-carboxylates with high stereoselectivity. These compounds serve as important synthons for the preparation of diverse piperidine derivatives (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQAZBPDSWTIGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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